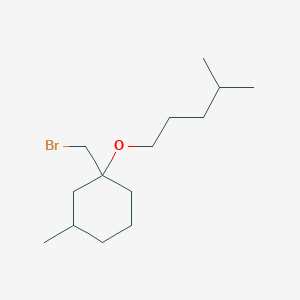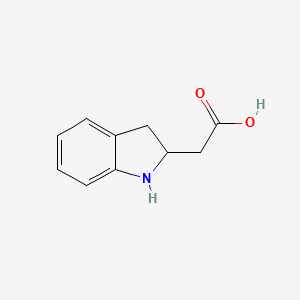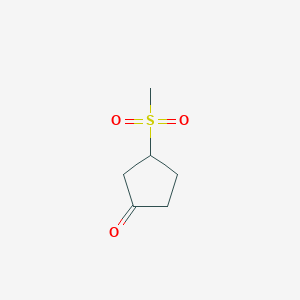
3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a trifluoromethyl group and a chlorophenyl group attached to a propan-2-amine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-amine typically involves the reaction of 2-chlorobenzyl chloride with trifluoroacetone in the presence of a base, followed by reductive amination. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.
化学反应分析
Types of Reactions
3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
科学研究应用
3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-amine involves its interaction with specific molecular targets. It is believed to modulate neurotransmitter systems, particularly by inhibiting the reuptake of serotonin and norepinephrine. This leads to increased levels of these neurotransmitters in the synaptic cleft, which can have antidepressant and anxiolytic effects.
相似化合物的比较
Similar Compounds
- 3-(3-Chlorophenyl)-1,1,1-trifluoropropan-2-amine
- 3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-amine
- 3-(2-Bromophenyl)-1,1,1-trifluoropropan-2-amine
Uniqueness
3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-amine is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct electronic properties, making it a valuable compound for various applications.
属性
分子式 |
C9H9ClF3N |
|---|---|
分子量 |
223.62 g/mol |
IUPAC 名称 |
3-(2-chlorophenyl)-1,1,1-trifluoropropan-2-amine |
InChI |
InChI=1S/C9H9ClF3N/c10-7-4-2-1-3-6(7)5-8(14)9(11,12)13/h1-4,8H,5,14H2 |
InChI 键 |
PCGKBCROCCPBLO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CC(C(F)(F)F)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-Phenyl-1-(3-phenyl-1,4-dioxane-2-carbonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B15308786.png)








![Ethyl 2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B15308848.png)

![N'-hydroxy-3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}benzene-1-carboximidamide](/img/structure/B15308858.png)

